1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine
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Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is an organic compound that features a pyrazole ring and a thienylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base.
Thienylmethylation: The final step involves the reaction of the methylated pyrazole with a thienylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thienylmethyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.
1-(1-methyl-1H-pyrazol-4-yl)-N-(2-phenylmethyl)methanamine: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
1-(1-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of both a pyrazole ring and a thienylmethyl group, which can confer distinct electronic and steric properties, potentially leading to unique biological activities.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C10H14ClN3S |
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Molecular Weight |
243.76 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3S.ClH/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10;/h2-4,6,8,11H,5,7H2,1H3;1H |
InChI Key |
DGTOILRIJUURFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
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